Tobramycin sulfate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tobramycin sulfate is an aminoglycoside antibiotic derived from the bacterium Streptomyces tenebrarius. It is primarily used to treat various bacterial infections, particularly those caused by Gram-negative bacteria, including Pseudomonas aeruginosa . This compound is known for its effectiveness in treating severe infections such as sepsis, meningitis, and respiratory tract infections .

準備方法

Synthetic Routes and Reaction Conditions: Tobramycin sulfate is synthesized through a series of chemical reactions involving the fermentation of Streptomyces tenebrarius. The process includes the isolation and purification of the antibiotic compound . The synthetic route involves the use of specific reagents and conditions to ensure the stability and potency of the final product .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The bacterium Streptomyces tenebrarius is cultured under controlled conditions to produce the antibiotic. The fermentation broth is then subjected to various purification steps, including filtration, precipitation, and crystallization, to obtain pure this compound .

化学反応の分析

Reaction with β-Lactam Antibiotics

Tobramycin sulfate reacts with β-lactam antibiotics (e.g., piperacillin) via nucleophilic attack, leading to mutual inactivation. This reaction is critical in clinical compatibility studies.

Mechanism and Products

-

Nucleophilic ring-opening : The primary amino groups (e.g., 3″-NH₂) of tobramycin attack the β-lactam ring of piperacillin, forming a covalent adduct .

-

Structural confirmation : 2D NMR identified the product as a piperacillin-tobramycin conjugate at the 3″-NH₂ position .

| Reaction Condition | Outcome | pH Dependency | Citation |

|---|---|---|---|

| pH 6.0 (Zosyn buffer) | 85% tobramycin inactivation in 2 hrs | High activity | |

| pH 4.0 (acid-adjusted) | <5% inactivation after 2 hrs | Negligible |

Key factors :

-

Rate increases with higher pH due to deprotonation of amino groups (pKa values: 6′-NH₂ > 2′-NH₂ > 1-NH₂ ≈ 3″-NH₂ > 3-NH₂) .

-

Temperature and β-lactam concentration also influence reaction kinetics .

pH-Dependent Stability and Reactivity

The protonation state of tobramycin’s amino groups dictates its nucleophilicity and stability.

Experimental Observations

-

Acidic conditions (pH 4.0) :

-

Neutral-to-alkaline conditions (pH 6.0–7.5) :

Structural resilience :

-

Stable in aqueous solutions at pH 3.0–6.5 when stored at 25°C .

-

No hazardous decomposition products reported under standard conditions .

Synthetic Derivatization Reactions

Tobramycin’s hydroxyl and amino groups enable targeted modifications for analog synthesis.

Key Modifications and Procedures

-

Sulfonation at 6″-OH :

-

Aminoalkylation :

-

Guanidination :

| Derivative | Modification Site | Biological Activity | Citation |

|---|---|---|---|

| 6″-Aminoalkylamino | 6″-OH | Comparable to parent compound | |

| 6″-Guanidino | 6″-OH | Enhanced against P. aeruginosa |

Stability in Formulation Excipients

This compound formulations include stabilizers and pH adjusters that influence reactivity:

-

Sodium metabisulfite : Added as an antioxidant but may cause sulfite sensitivity .

-

Edetate disodium : Chelates metal ions to prevent catalytic degradation .

-

pH adjustment : Sulfuric acid or NaOH maintains pH 3.0–6.5 for optimal stability .

Incompatibilities :

-

Avoid mixing with β-lactams or penicillins without pH adjustment .

-

No reported incompatibilities with common IV fluids (e.g., 0.9% NaCl) .

Thermal and Hydrolytic Degradation

科学的研究の応用

Clinical Applications

Tobramycin sulfate is utilized in several clinical scenarios:

- Respiratory Infections : It is frequently administered via nebulization to manage chronic lung infections in cystic fibrosis patients. Inhaled tobramycin significantly reduces the frequency of pulmonary exacerbations associated with Pseudomonas aeruginosa infections .

- Ophthalmic Infections : Tobramycin is available in eye drop formulations for treating superficial bacterial infections such as conjunctivitis. It can be combined with dexamethasone to reduce inflammation .

- Systemic Infections : The injectable form of tobramycin is indicated for severe infections, including sepsis, meningitis, and complicated urinary tract infections. Its use is critical in cases where patients are infected with multidrug-resistant organisms .

Efficacy and Tolerability

Clinical studies have shown that this compound is well tolerated among patients. A comprehensive review of 3,506 patients indicated a satisfactory response rate exceeding 86%, with adverse effects reported in only 3.9% of cases. Notably, nephrotoxicity occurred in 1.5% of patients, while neurological side effects were observed in 0.6% .

Table 1: Summary of Clinical Efficacy

| Infection Type | Response Rate (%) | Adverse Effects (%) | Notable Side Effects |

|---|---|---|---|

| Respiratory Infections | >86 | 3.9 | Nephrotoxicity (1.5%), Neurological (0.6%) |

| Urinary Tract Infections | >85 | 4.0 | Renal impairment |

| Skin and Soft Tissue | >90 | 3.5 | Local irritation |

Case Study 1: Cystic Fibrosis Management

A study involving cystic fibrosis patients demonstrated that inhaled tobramycin reduced hospitalizations due to pulmonary exacerbations by approximately 60% when compared to standard care without inhaled antibiotics . Patients showed improved lung function metrics and decreased bacterial load over a six-month treatment period.

Case Study 2: Treatment of Severe Sepsis

In a cohort study examining the use of intravenous tobramycin for severe sepsis caused by Gram-negative bacteria, the overall mortality rate was significantly lower in patients receiving combination therapy with beta-lactams compared to those treated with beta-lactams alone . The combination therapy leveraged the synergistic effects of the two antibiotic classes.

作用機序

Tobramycin sulfate exerts its effects by binding to the bacterial 30S ribosomal subunit, preventing the formation of the 70S complex . This inhibition of protein synthesis leads to bacterial cell death. The compound also interacts with RNA-aptamers, which are artificially created molecules designed to bind to specific targets .

類似化合物との比較

Gentamicin: Another aminoglycoside antibiotic with a similar mechanism of action but different spectrum of activity.

Amikacin: A semi-synthetic derivative of kanamycin with enhanced stability against bacterial enzymes.

Uniqueness of Tobramycin Sulfate: this compound is unique in its high efficacy against Pseudomonas aeruginosa, making it a critical antibiotic for treating infections in cystic fibrosis patients . Its ability to be administered via inhalation, injection, and topical application adds to its versatility in clinical settings .

生物活性

Tobramycin sulfate is an aminoglycoside antibiotic with significant biological activity, particularly against Gram-negative bacteria, including Pseudomonas aeruginosa. This article explores its mechanisms of action, efficacy in clinical settings, and variations in biological activity based on structural modifications.

Tobramycin exerts its antibacterial effects primarily through two mechanisms:

- Immediate Bactericidal Effect : It disrupts the bacterial cell membrane, leading to cell lysis.

- Delayed Bactericidal Effect : It inhibits protein synthesis by binding to the 16S ribosomal RNA of the 30S ribosomal subunit, causing misreading of mRNA and ultimately leading to cell death .

Efficacy Against Bacterial Strains

This compound has been shown to be particularly effective against various bacterial strains. Its in vitro activity is comparable to other aminoglycosides but demonstrates superior efficacy against Pseudomonas aeruginosa. A summary of clinical effectiveness is provided in the table below:

Clinical Studies and Case Reports

A comprehensive review of clinical trials involving 3,506 patients indicated that this compound is well tolerated, with drug-related adverse effects reported in only 3.9% of cases. These included minor reactions affecting the nervous system (0.6%) and kidneys (1.5%) .

Case Study: Cystic Fibrosis Treatment

Inhaled tobramycin has been extensively studied for patients with cystic fibrosis (CF). A study comparing inhaled versus intravenous tobramycin found that both forms were effective; however, inhaled tobramycin resulted in higher local concentrations in sputum compared to serum, suggesting a targeted effect on lung pathogens without significant systemic exposure .

Structural Modifications and Biological Activity

Recent studies have explored modifications of the tobramycin structure to enhance its antibacterial properties. For example, 6″-modified derivatives of tobramycin have shown improved potency against resistant strains of Pseudomonas aeruginosa, with resistance indices significantly lower than that of the parent compound . These modifications maintain the core mechanism of action while potentially reducing cytotoxicity towards eukaryotic cells.

Table: Comparison of Tobramycin and Its Derivatives

| Compound | Resistance Index (P. aeruginosa) | Cytotoxicity (HEK293T cells) | Mechanism |

|---|---|---|---|

| Tobramycin | >256 | Higher | Protein synthesis inhibition |

| 6″-Modified Derivative | 4-16 | Lower | Protein synthesis inhibition |

特性

CAS番号 |

49842-07-1 |

|---|---|

分子式 |

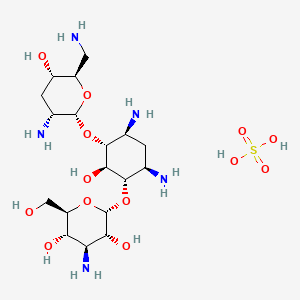

C36H84N10O38S5 |

分子量 |

1425.4 g/mol |

IUPAC名 |

(2S,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,5S,6R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol;sulfuric acid |

InChI |

InChI=1S/2C18H37N5O9.5H2O4S/c2*19-3-9-8(25)2-7(22)17(29-9)31-15-5(20)1-6(21)16(14(15)28)32-18-13(27)11(23)12(26)10(4-24)30-18;5*1-5(2,3)4/h2*5-18,24-28H,1-4,19-23H2;5*(H2,1,2,3,4)/t2*5-,6+,7+,8-,9+,10+,11-,12+,13+,14-,15+,16-,17+,18+;;;;;/m00...../s1 |

InChIキー |

NZKFUBQRAWPZJP-BXKLGIMVSA-N |

SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CN)O)N)N.OS(=O)(=O)O |

異性体SMILES |

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H](C[C@@H]([C@H](O3)CN)O)N)N.C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H](C[C@@H]([C@H](O3)CN)O)N)N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |

正規SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CN)O)N)N.C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CN)O)N)N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |

関連するCAS |

32986-56-4 (Parent) |

同義語 |

Brulamycin Nebcin Nebicin Nebramycin Factor 6 Obracin Sulfate, Tobramycin Tobracin Tobramycin Tobramycin Sulfate |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。